3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
Thiazole is a heterocyclic compound that has been incorporated into a number of biologically active molecules . It is a part of many important drugs and pharmaceutical agents.
Synthesis Analysis
Thiazole compounds can be synthesized via several methods. For instance, one method involves the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . Another method involves the reaction of thiourea with a solution of 3-(bromoacetyl)-coumarin or 2-bromo-1-phenylethan-1-one in boiling ethanol .Chemical Reactions Analysis
Thiazole compounds can undergo a variety of chemical reactions. For example, they can react with various reagents to form α-aminophosphonates .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Novel spiro compounds related to 3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione have been synthesized and characterized using techniques like X-ray single-crystal diffraction, IR, UV-Vis, and elemental analysis. These compounds exhibit distinct crystal structures and molecular conformations (Zeng et al., 2010); (Wulan Zeng et al., 2013).
Molecular Conformation : These compounds often show interesting molecular conformations, such as distorted envelope or boat conformations in their 1,3-dioxane rings, which are significant for understanding their chemical properties and potential applications (Wulan Zeng, J. Suo, & F. Jian, 2010).
Chemical Reactions and Properties
Reactions with Dienophiles : Research shows that these spiro compounds can react with dienophiles, leading to the formation of various structurally complex products. These reactions are significant for synthetic chemistry, particularly in creating diverse molecular architectures (M. E. Mironov et al., 2016).
Electrochemical Behavior : The redox behavior of similar 1,4-diazaspiro[5.5]undecane-3,5-diones has been studied, revealing insights into their electrochemical properties, which could be relevant for various applications in materials science (G. Abou-Elenien et al., 1991).
Crystal Structure and Biological Activity
Crystal Structure Analysis : Detailed crystal structure analyses of these compounds provide valuable insights into their molecular geometry, which is crucial for understanding their chemical reactivity and potential biological activity (Lin Yuan et al., 2017).
Biological Activity : While there is limited direct research on the biological activities of these specific compounds, understanding their chemical and structural properties can pave the way for potential biological and pharmacological studies in the future.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to exhibit antimicrobial activity . They are often designed to target and disrupt essential biological processes in microbial pathogens .
Mode of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interact with its targets, leading to disruption of essential biological processes, thereby inhibiting the growth of the pathogens .
Biochemical Pathways
Similar compounds have been found to interfere with various biochemical pathways essential for the survival and proliferation of microbial pathogens .
Result of Action
The compound, similar to other thiazole derivatives, is expected to exhibit antimicrobial activity. This is evidenced by the inhibition of growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains
Future Directions
properties
IUPAC Name |
3-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-16-14(17(23)25-19(24-16)9-5-2-6-10-19)11-20-18-21-15(12-26-18)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBFTUNJHIKUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=NC(=CS3)C4=CC=CC=C4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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